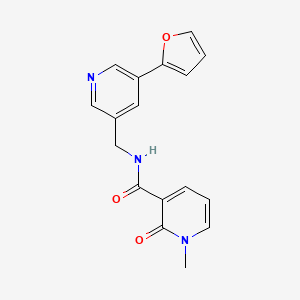N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 2034536-11-1
Cat. No.: VC7383589
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034536-11-1 |
|---|---|
| Molecular Formula | C17H15N3O3 |
| Molecular Weight | 309.325 |
| IUPAC Name | N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H15N3O3/c1-20-6-2-4-14(17(20)22)16(21)19-10-12-8-13(11-18-9-12)15-5-3-7-23-15/h2-9,11H,10H2,1H3,(H,19,21) |
| Standard InChI Key | VIJQODZICYOQHS-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name of the compound is N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide . Its molecular formula is C₁₇H₁₅N₃O₃, with a molecular weight of 309.32 g/mol . The compound’s structure integrates:
-
A furan-2-yl group (oxygen-containing heterocycle).
-
A pyridin-3-yl moiety (nitrogen-containing aromatic ring).
-
A 1-methyl-2-oxo-1,2-dihydropyridine core (partially saturated pyridine derivative).
-
A carboxamide functional group linking the subunits.
Structural Representation
The SMILES notation for the compound is CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 , which clarifies the connectivity of its heterocyclic systems.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2034536-11-1 | |
| Molecular Formula | C₁₇H₁₅N₃O₃ | |
| Molecular Weight | 309.32 g/mol | |
| IUPAC Name | N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Synthesis and Manufacturing
Industrial Considerations
Scalable production would require optimizing reaction conditions (e.g., solvent selection, catalyst loading) to enhance yield and purity. Techniques such as continuous flow chemistry or high-throughput screening could expedite process development.
Physicochemical Properties
Predicted Properties
Based on structural analogs:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxamide group.
-
Melting Point: Estimated >150°C, typical for rigid heterocyclic systems.
-
Stability: Susceptible to oxidation at the furan ring under acidic or oxidative conditions.
Table 2: Comparative Analysis of Analogous Compounds
| Compound | Molecular Formula | Key Functional Groups | Potential Applications |
|---|---|---|---|
| N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | C₁₇H₁₅N₃O₃ | Furan, pyridine, carboxamide | Antimicrobial agents, enzyme inhibitors |
| N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | C₁₇H₁₅N₃O₂S | Thiophene, pyridine, carboxamide | Materials science, catalysis |
Research Challenges and Future Directions
Knowledge Gaps
-
Synthetic Scalability: Limited data on large-scale production hinders industrial adoption.
-
In Vivo Efficacy: No published animal studies validate the compound’s pharmacokinetics or toxicity.
Recommended Studies
-
Structure-Activity Relationship (SAR) Analysis: Modify substituents to optimize bioactivity.
-
Proteomic Profiling: Identify molecular targets using affinity chromatography or mass spectrometry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume